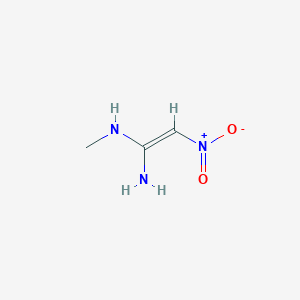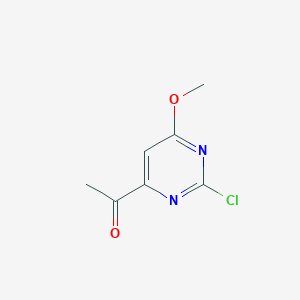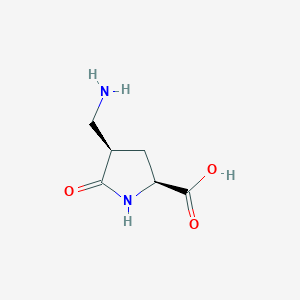![molecular formula C13H6F3NS B13141122 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
4,5,7-Trifluoro-2-phenylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,7-Trifluoro-2-phenylbenzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with three fluorine atoms and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminothiophenol with a trifluoromethyl-substituted benzaldehyde can lead to the formation of the desired benzothiazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
4,5,7-Trifluoro-2-phenylbenzo[d]thiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: A parent compound with similar structural features but lacking the trifluoromethyl and phenyl substitutions.
2-Phenylbenzothiazole: Similar to 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole but without the trifluoromethyl groups.
4,5-Difluoro-2-phenylbenzo[d]thiazole: A closely related compound with two fluorine atoms instead of three.
Uniqueness: this compound stands out due to the presence of three fluorine atoms, which significantly influence its electronic properties and reactivity. This makes it more versatile in various chemical reactions and enhances its potential as a bioactive molecule compared to its analogs .
Eigenschaften
Molekularformel |
C13H6F3NS |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
4,5,7-trifluoro-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H6F3NS/c14-8-6-9(15)12-11(10(8)16)17-13(18-12)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
VMEQQBSDSVZCCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3S2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)





![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)


